CEP-40783
Overview
Description
RXDX-106 is a novel, selective, and potent small molecule inhibitor targeting the TAM (TYRO3, AXL, MER) family of receptor tyrosine kinases. These kinases are involved in various cellular processes, including the regulation of immune responses and cancer progression. RXDX-106 has shown significant efficacy in inhibiting TAM-driven tumors, making it a promising candidate for cancer therapy .
Biochemical Analysis
Biochemical Properties
CEP-40783 interacts with the oncogenic receptor tyrosine kinases AXL and c-Met . It has shown high cellular potency in AXL-transfected 293GT cells and NCI-H1299 human NSCL cells . The increased inhibitory activity of this compound could be attributed to its extended residence time on both AXL and c-Met, consistent with a Type II mechanism .
Cellular Effects
This compound influences cell function by inhibiting the activation of AXL and c-Met, which are over-expressed and constitutively activated in a variety of human cancers . These receptors contribute to multiple steps in tumor progression by promoting cancer cell migration and invasion, enhancing tumor angiogenesis, facilitating cancer cell survival and tumor growth, and contributing to tumor resistance to several chemotherapy and molecular-targeted therapeutic agents .
Molecular Mechanism
This compound exerts its effects at the molecular level by inhibiting the kinase activity of AXL and c-Met . This inhibition is achieved through a Type II mechanism, where the compound binds to both AXL and c-Met, leading to an extended residence time on these targets .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound shows dose- and time-dependent inhibition of AXL phosphorylation . For instance, in NCI-H1299 NSCL xenografts, it showed about 80% target inhibition at 0.3 mg/kg 6 hours post-dose and complete target inhibition to >90% inhibition at 1 mg/kg between 6-24 hours .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages . For example, a 10 mg/kg oral dose resulted in complete AXL inhibition up to 48 hours post-dosing . In AXL/NIH3T3 xenografts, a 0.3 mg/kg oral dose resulted in complete tumor regressions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of RXDX-106 involves multiple steps, including the preparation of key intermediates and their subsequent coupling. The detailed synthetic route and reaction conditions are proprietary and not fully disclosed in the public domain. it is known that the compound is synthesized through a series of chemical reactions involving the formation of specific bonds and functional groups essential for its activity .
Industrial Production Methods
Industrial production of RXDX-106 would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process would include rigorous quality control measures to meet the standards required for pharmaceutical applications. Specific details on industrial production methods are not publicly available.
Chemical Reactions Analysis
Types of Reactions
RXDX-106 primarily undergoes reactions related to its function as a kinase inhibitor. These include:
Inhibition of Phosphorylation: RXDX-106 inhibits the phosphorylation of TAM receptors, which is a critical step in their activation and signaling pathways.
Binding to Kinase Domains: The compound binds to the kinase domains of TAM receptors, preventing their activation and subsequent downstream signaling.
Common Reagents and Conditions
The reactions involving RXDX-106 typically occur under physiological conditions, as the compound is designed to function within the human body. Common reagents include various buffers and solvents that maintain the stability and activity of the compound during its interaction with target kinases.
Major Products Formed
The primary product of RXDX-106’s interaction with TAM receptors is the inhibition of their phosphorylation, leading to the suppression of downstream signaling pathways that promote cancer cell survival and proliferation .
Scientific Research Applications
RXDX-106 has a wide range of scientific research applications, particularly in the fields of oncology and immunology:
Cancer Therapy: RXDX-106 has demonstrated significant antitumor activity in various preclinical models, making it a potential therapeutic agent for treating TAM-driven cancers
Combination Therapy: RXDX-106 has been studied in combination with immune checkpoint inhibitors, showing enhanced antitumor efficacy and improved survival outcomes in preclinical models.
Mechanism of Action
RXDX-106 exerts its effects by selectively inhibiting the TAM family of receptor tyrosine kinases. These receptors are involved in the regulation of immune responses and cancer cell survival. By binding to the kinase domains of TYRO3, AXL, and MER, RXDX-106 prevents their phosphorylation and activation. This inhibition disrupts downstream signaling pathways that promote cancer cell proliferation, survival, and immune evasion .
Comparison with Similar Compounds
RXDX-106 is unique in its selectivity and potency as a TAM inhibitor. Similar compounds targeting the TAM family include:
BGB324 (R428): Another AXL inhibitor with antitumor activity, but with different selectivity and potency profiles compared to RXDX-106.
Gilteritinib (ASP2215): A dual inhibitor of AXL and FLT3, used primarily in the treatment of acute myeloid leukemia.
RXDX-106 stands out due to its ability to inhibit all three TAM receptors (TYRO3, AXL, MER) with high potency, making it a versatile and effective therapeutic agent for various TAM-driven cancers .
If you have any further questions or need more details, feel free to ask!
Properties
IUPAC Name |
N-[4-(6,7-dimethoxyquinolin-4-yl)oxy-3-fluorophenyl]-3-(4-fluorophenyl)-2,4-dioxo-1-propan-2-ylpyrimidine-5-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H26F2N4O6/c1-17(2)36-16-22(30(39)37(31(36)40)20-8-5-18(32)6-9-20)29(38)35-19-7-10-26(23(33)13-19)43-25-11-12-34-24-15-28(42-4)27(41-3)14-21(24)25/h5-17H,1-4H3,(H,35,38) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKCWHHYUMFGOPY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=C(C(=O)N(C1=O)C2=CC=C(C=C2)F)C(=O)NC3=CC(=C(C=C3)OC4=C5C=C(C(=CC5=NC=C4)OC)OC)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H26F2N4O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
588.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1437321-24-8 | |
Record name | CEP-40783 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1437321248 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | CEP-40783 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1969ZJE05Q | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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